

Technical Guide: Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate</i>
Compound Name:	<i>Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate</i>
Cat. No.:	B1316105

[Get Quote](#)

CAS Number: 917755-77-2

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate**, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a piperidine derivative featuring a Boc-protecting group on the nitrogen atom and a 4-fluorobenzyl substituent at the 4-position of the piperidine ring.^{[1][2]} Its chemical structure and properties are summarized in the table below.

Property	Value	Reference
CAS Number	917755-77-2	[1] [3]
Molecular Formula	C ₂₀ H ₂₈ FNO ₄	[1] [2]
Molecular Weight	365.44 g/mol	[1] [3]
IUPAC Name	Ethyl 1-(tert-butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylate	
Synonyms	Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate	[1] [2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate** is not readily available in public literature, a general synthetic approach can be inferred from the synthesis of structurally similar compounds. The most plausible method is the alkylation of a piperidine precursor.

A likely synthetic route would involve the reaction of Ethyl N-Boc-piperidine-4-carboxylate with 4-fluorobenzyl bromide in the presence of a suitable base.

Below is a generalized, hypothetical experimental protocol based on common organic synthesis practices for similar molecules. Note: This protocol is for illustrative purposes and would require optimization and validation in a laboratory setting.

General Synthesis Workflow

The logical workflow for the synthesis of the target compound is depicted below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate**.

Hypothetical Experimental Protocol

Materials:

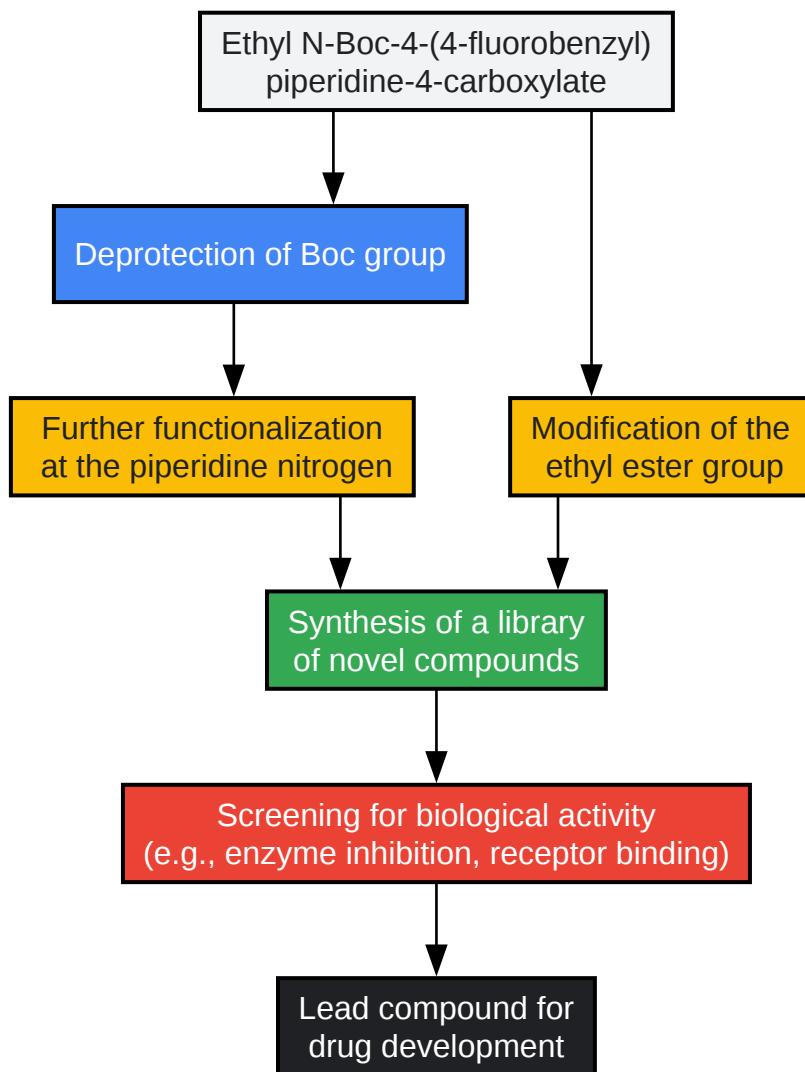
- Ethyl N-Boc-piperidine-4-carboxylate
- 4-Fluorobenzyl bromide
- Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
- Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO4)
- Silica gel for column chromatography

Procedure:

- To a solution of Ethyl N-Boc-piperidine-4-carboxylate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a strong base such as sodium hydride is added portion-wise at 0 °C.
- The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the enolate.
- 4-Fluorobenzyl bromide is then added dropwise to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the pure **Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate**.

Analytical Characterization

While specific spectral data for this compound is not publicly available, researchers can expect to characterize the final product using the following standard analytical techniques. The expected data would be consistent with the structure of **Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate**.


Analytical Technique	Expected Observations
¹ H NMR	Signals corresponding to the protons of the ethyl group, the Boc group, the piperidine ring, and the 4-fluorobenzyl group.
¹³ C NMR	Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and the carbamate.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the mass of the compound (365.44 g/mol) or its fragments.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the C=O stretching of the ester and carbamate groups, as well as C-F and C-N bonds.

Applications in Research and Drug Development

Piperidine derivatives are crucial scaffolds in medicinal chemistry. Specifically, 4-benzylpiperidine structures are known to exhibit a range of biological activities and have been investigated for various therapeutic applications. For instance, derivatives of 4-benzylpiperidine act as monoamine releasing agents with selectivity for dopamine and norepinephrine.^[4] They have also been explored for their potential in treating psychosis and preventing brain damage due to their NMDA antagonist properties.^[4]

The title compound, with its specific substitution pattern, serves as a valuable intermediate for the synthesis of more complex molecules. The presence of the Boc protecting group allows for selective modification at other positions of the molecule. The 4-fluorobenzyl moiety can be a key pharmacophore for interacting with biological targets. N-benzylpiperidine derivatives are key intermediates in the synthesis of drugs like Donepezil, which is used for the treatment of Alzheimer's disease.^{[5][6]}

The logical relationship for its potential application in drug discovery is outlined below.

[Click to download full resolution via product page](#)

Caption: Potential application workflow in drug discovery.

Conclusion

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. While detailed public data on its synthesis and biological activity is limited, its structural features suggest its utility in the development of new drugs, particularly in the area of central nervous system disorders. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate [oakwoodchemical.com]
- 3. 917755-77-2 CAS MSDS (ETHYL N-BOC-4-(4-FLUOROBENZYL)PIPERIDINE-4-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. innospk.com [innospk.com]
- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1316105#ethyl-n-boc-4-4-fluorobenzyl-piperidine-4-carboxylate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com